molecular formula C20H17FN2O2 B2597639 N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-89-1

N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2597639
CAS No.: 946355-89-1
M. Wt: 336.366
InChI Key: UFPIJYHVGCPTHB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 2-fluorophenyl substituent on the carboxamide nitrogen and a 3-methylbenzyl group at the 1-position of the dihydropyridine ring. The 2-fluorophenyl group introduces electron-withdrawing effects, while the 3-methylbenzyl moiety contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-6-4-7-15(12-14)13-23-11-5-8-16(20(23)25)19(24)22-18-10-3-2-9-17(18)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPIJYHVGCPTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with 3-methylbenzaldehyde to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide

  • Key Differences: Substituents: The 3-pyridinyl group replaces the 2-fluorophenyl on the carboxamide nitrogen, and the benzyl group at the 1-position is substituted with a trifluoromethyl (CF₃) instead of a methyl (CH₃) group. The 3-pyridinyl substituent introduces additional hydrogen-bonding capacity. Synthetic Relevance: This compound (CAS 338782-39-1) shares a similar synthetic pathway involving carboxamide coupling and benzylation reactions, as seen in other pyridinecarboxamide derivatives .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences :
    • Aromatic Substituents : The carboxamide nitrogen is linked to a 3-bromo-2-methylphenyl group instead of 2-fluorophenyl.
    • Crystal Packing : Crystallographic studies reveal centrosymmetric dimer formation via N–H⋯O hydrogen bonds, a feature likely shared with the target compound due to the conserved lactam core. The bromine atom increases molecular weight and polarizability compared to fluorine .
    • Tautomerism : Like the target compound, this analog exists in the keto-amine tautomeric form rather than the hydroxy-pyridine form, stabilized by intramolecular hydrogen bonding .

N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide Hydrochloride

  • Key Differences: Substituents: The benzyl group is replaced with a cyclobutyl ring, and the 2-fluorophenyl moiety includes an aminomethyl group. Physicochemical Properties: The aminomethyl group enhances solubility in polar solvents, while the cyclobutyl ring reduces steric hindrance compared to the 3-methylbenzyl group. This compound’s hydrochloride salt form suggests improved bioavailability .

Functional Analogues with Fluorophenyl Motifs

AB-FUBINACA (N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide)

  • Key Differences: Core Structure: Replaces the dihydropyridine lactam with an indazole ring. Pharmacological Relevance: AB-FUBINACA is a synthetic cannabinoid receptor agonist, highlighting the role of fluorophenyl-carboxamide motifs in receptor binding. The target compound’s fluorophenyl group may similarly enhance affinity for hydrophobic binding pockets .

Ripretinib (N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea)

  • Key Differences: Core Structure: Features a naphthyridine lactam instead of pyridine. The target compound’s fluorophenyl-carboxamide group may mimic urea’s hydrogen-bonding interactions in kinase active sites .

Research Implications

  • Structure-Activity Relationships (SAR) : The 2-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets, while the 3-methylbenzyl group balances steric effects and lipophilicity.
  • Synthetic Challenges : Analogous compounds (e.g., ) highlight the importance of tautomeric control during synthesis to avoid undesired by-products.
  • Pharmacological Potential: Fluorophenyl-carboxamide derivatives are recurrent in drug discovery (e.g., kinase inhibitors , cannabinoids ), suggesting the target compound’s applicability in similar therapeutic areas.

Biological Activity

N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C19_{19}H18_{18}FNO2_2
  • Molecular Weight : 317.35 g/mol
  • CAS Number : 125971-96-2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds that share structural similarities with this compound. For instance, derivatives with similar frameworks showed significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms such as the inhibition of tumor growth and induction of apoptosis in cancer cells. For example, a study demonstrated that a structurally related compound inhibited tumor growth in xenograft models . The effectiveness was measured by evaluating changes in tumor size and cell viability.

CompoundTumor Growth Inhibition (%)Dosage (mg/kg)Study Reference
Compound A70%100
Compound B55%50
N-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo...TBDTBDOngoing Research

Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. These effects are crucial for developing treatments for neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation : A study focused on the antimicrobial efficacy of several derivatives found that those with fluorophenyl groups exhibited enhanced activity against resistant strains of bacteria.
    • Methodology : The study employed broth microdilution methods to determine MIC and MBC values.
    • Findings : Compounds demonstrated significant bactericidal activity, with some derivatives outperforming traditional antibiotics.
  • Anticancer Research : In vivo studies involving xenograft models showed that certain derivatives could significantly reduce tumor size compared to controls.
    • Dosage and Administration : Administered at varying dosages (50 mg/kg to 200 mg/kg), the most effective results were observed at higher concentrations.
    • Mechanism of Action : The compounds induced apoptosis and inhibited cell proliferation through pathways involving p53 activation.

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